Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride
Description
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride (CAS No. 165894-07-5) is a piperidine derivative featuring a pyridin-3-ylmethyl substituent at the 3-position of the piperidine ring and an ethyl carboxylate ester group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications .
Properties
IUPAC Name |
ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-4-8-16-11-14)9-12-5-3-7-15-10-12;;/h3,5,7,10,16H,2,4,6,8-9,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAVVWOASVJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592090 | |
| Record name | Ethyl 3-[(pyridin-3-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-63-9 | |
| Record name | Ethyl 3-[(pyridin-3-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride has the molecular formula and a molecular weight of approximately 321.2 g/mol. The compound features a piperidine ring substituted with a pyridin-3-ylmethyl group, which contributes to its potential biological activities .
Medicinal Chemistry
Anticancer Research:
The compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer progression. For instance, derivatives of piperidine have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer cell signaling pathways . this compound may exhibit similar inhibitory effects, warranting further exploration in anticancer drug development.
Neuropharmacology:
Preliminary studies suggest that this compound interacts with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further pharmacodynamic and pharmacokinetic studies.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including palladium-mediated cross-coupling and reductive amination techniques. These synthetic routes allow for the modification of the compound to enhance its biological activity or selectivity .
| Synthesis Method | Description |
|---|---|
| Palladium-mediated cross-coupling | Involves coupling of piperidine derivatives with pyridine-based reagents. |
| Reductive amination | Utilizes aldehydes or ketones to form amines, enhancing the piperidine structure. |
Research Applications
In Vitro Studies:
Research has demonstrated the utility of this compound in various in vitro assays aimed at understanding its mechanism of action and biological efficacy. For example, studies involving cell lines have shown that modifications to the compound can significantly affect its potency against specific targets within cells .
Potential for Drug Development:
Given its structural characteristics and preliminary findings on biological activity, this compound serves as a promising scaffold for developing new therapeutic agents targeting cancer and neurological disorders .
Case Studies
Several case studies highlight the compound's relevance:
-
PARP Inhibitors:
Research into poly(ADP-ribose) polymerase inhibitors has identified similar piperidine derivatives that exhibit significant anticancer properties. Ethyl 3-(pyridin-3-ylmethyl)piperidine derivatives could be explored within this context for their potential to inhibit DNA repair mechanisms in cancer cells . -
Histone Demethylase Inhibition:
The compound's structure suggests it may act as an inhibitor for histone demethylases, enzymes involved in epigenetic regulation. This application could open avenues for research into epigenetic therapies for various diseases .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Similarity scores derived from structural alignment databases .
Key Findings:
- This likely affects receptor binding in pharmacological contexts .
- Salt Forms: Dihydrochloride salts (e.g., CAS 165894-07-5) generally exhibit higher aqueous solubility compared to monohydrochloride or freebase forms, as seen in analogs like Vilazodone dihydrochloride .
Pyridine-Containing Derivatives
Table 2: Pyridine-Modified Analogues
Key Findings:
- Positional Isomerism : Pyridin-3-yl (target compound) vs. pyridin-4-yl (CAS 1384427-38-6) substituents alter electronic distribution and steric interactions, impacting binding to biological targets .
- Functional Group Variations: The presence of amino groups (e.g., CAS 149498-96-4) introduces additional reactivity, enabling conjugation or further derivatization .
Pharmacologically Relevant Comparisons
- S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride (CAS 16111-27-6): A severely restricted sensitizing agent, highlighting the importance of substituent choice in minimizing toxicity .
- Ugilec 141 (CAS 111483-93-3) : A banned compound, underscoring regulatory considerations for structural analogs in industrial applications .
Preparation Methods
General Synthetic Route
-
- Diethyl malonate
- Pyridin-3-ylmethyl amine
-
- Nucleophilic substitution: Reaction of diethyl malonate with pyridin-3-ylmethyl amine to form an intermediate amide or ester derivative.
- Cyclization: Intramolecular cyclization under controlled conditions (temperature, pressure) to form the piperidine ring.
- Esterification: Formation of the ethyl ester at the 3-position of the piperidine ring.
- Salt formation: Conversion to the dihydrochloride salt to improve solubility and stability for research applications.
-
- Temperature control is critical, typically ranging from ambient to moderate heating (room temperature to ~100 °C).
- Solvents such as dry DMF or toluene are commonly used.
- Acidic or basic catalysts may be employed to facilitate cyclization and esterification.
- Reaction times vary from several hours to days depending on the step.
Detailed Reaction Scheme (Representative)
| Step | Reactants & Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Diethyl malonate + Pyridin-3-ylmethyl amine | Dry DMF, Et3N, 80–110 °C, 2–3 h | Formation of intermediate amide/ester |
| 2 | Intermediate + Cyclization agents | Controlled heating, reflux | Cyclization to piperidine ring |
| 3 | Esterification | Acid catalyst, ethanol solvent | Ethyl ester formation at 3-position |
| 4 | Salt formation | HCl in ethanol, reflux 4–16 h | Dihydrochloride salt of final compound |
This approach is supported by research literature indicating the importance of controlling reaction parameters to maximize yield and purity.
Analytical and Purification Considerations
-
- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques used to verify the structure and purity of the compound after synthesis.
- Mass spectrometry confirms molecular weight and the presence of the dihydrochloride salt.
-
- The product is typically isolated by filtration after salt formation and recrystallized from suitable solvents to enhance purity.
-
- Reaction times and temperatures are optimized to reduce side reactions such as over-alkylation or hydrolysis.
- Use of dry solvents and inert atmosphere conditions can improve yields.
Research Findings and Data Summary
The following table summarizes key data relevant to the preparation of this compound:
| Parameter | Details |
|---|---|
| Molecular Formula | C14H22Cl2N2O2 |
| Molecular Weight | 321.2 g/mol |
| CAS Number | 1188263-63-9 |
| Starting Materials | Diethyl malonate, Pyridin-3-ylmethyl amine |
| Reaction Solvents | Dry DMF, Toluene, Ethanol |
| Catalysts/Reagents | Et3N, HCl, Acid/Base catalysts |
| Reaction Temperature Range | Room temperature to 110 °C |
| Reaction Time | 2 hours to 16 hours depending on step |
| Purification Methods | Recrystallization, Filtration |
| Analytical Techniques | HPLC, NMR, Mass Spectrometry |
| Salt Formation | Dihydrochloride salt via HCl in ethanol reflux |
Summary and Expert Notes
- The synthesis of this compound is well-established through the reaction of diethyl malonate with pyridin-3-ylmethyl amine followed by cyclization and salt formation.
- Careful control of reaction conditions is essential to achieve high purity and yield.
- The dihydrochloride salt form enhances the compound’s stability and usability in pharmaceutical research.
- This compound serves as a valuable intermediate in medicinal chemistry, especially in neurological drug development and biochemical assay applications.
- Further optimization of the synthesis may involve exploring alternative catalysts or solvent systems to improve efficiency and scalability.
Q & A
Q. What are the key steps for synthesizing Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride, and how can intermediates be validated?
Synthesis typically involves:
- Piperidine ring formation : Alkylation or reductive amination to construct the piperidine core.
- Functionalization : Introducing the pyridinylmethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Esterification : Ethyl esterification of the carboxylic acid intermediate.
- Salt formation : Treatment with HCl to yield the dihydrochloride salt.
Intermediates should be validated using HPLC (≥95% purity) and 1H/13C NMR to confirm structural integrity .
Q. How should researchers handle and store this compound to ensure stability?
Q. What analytical methods are recommended for assessing purity and structural identity?
- Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- Structural confirmation :
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s potential as a pharmaceutical intermediate?
- In vitro assays : Test binding affinity to target receptors (e.g., GPCRs or ion channels) using radioligand displacement or fluorescence polarization.
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Quantify metabolites via LC-MS/MS .
- Toxicity screening : Use cell viability assays (e.g., MTT) in HEK293 or HepG2 cells to identify cytotoxic thresholds .
Q. What strategies mitigate contradictions in solubility data during formulation studies?
- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid.
- Salt form optimization : Compare dihydrochloride with other salts (e.g., besylate) for improved bioavailability.
- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .
Q. How does crystallinity impact the compound’s physicochemical properties?
- Polymorph screening : Use X-ray diffraction (XRPD) to identify stable crystalline forms.
- Dissolution studies : Compare dissolution rates of amorphous vs. crystalline forms in biorelevant media.
- Stability testing : Monitor hygroscopicity and thermal degradation (TGA/DSC) to select optimal forms for drug delivery .
Q. What computational methods predict the compound’s pharmacokinetic profile?
- ADME modeling : Use software like Schrödinger’s QikProp to estimate logP, BBB permeability, and CYP450 inhibition.
- Docking studies : Simulate interactions with target proteins (e.g., kinases) to guide SAR optimization .
Q. How can researchers resolve discrepancies in bioactivity data across cell lines?
- Dose-response curves : Validate potency (IC50/EC50) in ≥3 cell lines (e.g., cancer vs. normal cells).
- Mechanistic studies : Perform RNA-seq or phosphoproteomics to identify off-target effects.
- Controls : Include reference compounds (e.g., known inhibitors) to calibrate assay sensitivity .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound?
- Document reaction parameters : Temperature, solvent purity, and catalyst ratios must be rigorously controlled.
- Batch validation : Characterize each batch via NMR, HPLC, and elemental analysis.
- Scale-up precautions : Optimize stirring efficiency and cooling rates to prevent exothermic side reactions .
Q. How should researchers address variability in impurity profiles during scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
